2-Bromo-6-chloromandelic acid

Catalog No.
S15934895
CAS No.
M.F
C8H6BrClO3
M. Wt
265.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloromandelic acid

Product Name

2-Bromo-6-chloromandelic acid

IUPAC Name

2-(2-bromo-6-chlorophenyl)-2-hydroxyacetic acid

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

InChI

InChI=1S/C8H6BrClO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

DRAQMKALONHACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Cl

2-Bromo-6-chloromandelic acid is a halogenated derivative of mandelic acid, characterized by the presence of bromine and chlorine substituents at the 2 and 6 positions of its aromatic ring, respectively. Its molecular formula is C9H8BrClO3C_9H_8BrClO_3, and it features both a carboxylic acid group and a hydroxyl group, which contribute to its reactivity and potential biological activity. The unique arrangement of halogens on the mandelic acid backbone imparts distinct chemical properties that differentiate it from other mandelic acid derivatives.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions, depending on the reagents used.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, yielding different derivatives that may exhibit altered properties.
  • Esterification: Reaction with alcohols can lead to the formation of esters, which are important in various applications.

These reactions are essential for its use as an intermediate in organic synthesis and pharmaceutical development .

Research indicates that 2-Bromo-6-chloromandelic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown that it could affect cancer cell lines, though further research is necessary to elucidate its mechanisms of action.

The biological effects are likely due to its ability to interact with specific molecular targets within cells, influenced by the presence of halogen substituents .

The synthesis of 2-Bromo-6-chloromandelic acid typically involves multi-step processes starting from mandelic acid. Common methods include:

  • Bromination: The introduction of bromine is often achieved using N-bromosuccinimide (NBS) under controlled conditions.
  • Chlorination: Following bromination, chlorination can be performed using thionyl chloride or similar reagents.

These steps must be carefully optimized to maximize yield and purity .

2-Bromo-6-chloromandelic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Biochemical Research: The compound is utilized in studies investigating enzyme interactions and metabolic pathways.
  • Industrial Chemistry: It finds use as a reagent in various chemical processes, contributing to the production of specialty chemicals .

Studies on 2-Bromo-6-chloromandelic acid have focused on its interactions with biological systems. The compound's halogen substituents enhance its reactivity, allowing it to bind effectively to enzymes and receptors. This interaction can lead to significant alterations in metabolic pathways, making it a valuable compound for research into enzyme mechanisms and drug development .

Several compounds share structural similarities with 2-Bromo-6-chloromandelic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-fluoromandelic acidContains fluorine instead of chlorineDifferent reactivity profile due to fluorine's properties
2-Bromo-6-chlorobenzoic acidChlorine at position 6 on benzoic structureMay exhibit distinct biological activities compared to mandelic derivatives
2-Chloro-6-bromomandelic acidChlorine at position 2 instead of bromineUnique substitution pattern affecting reactivity

The uniqueness of 2-Bromo-6-chloromandelic acid lies in the specific positioning of bromine and chlorine atoms on the mandelic acid backbone. This arrangement imparts distinct chemical and physical properties that make it suitable for specific applications where other similar compounds may not be as effective .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.91888 g/mol

Monoisotopic Mass

263.91888 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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